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molecular formula C11H11FN2O2 B8346694 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No. B8346694
M. Wt: 222.22 g/mol
InChI Key: RMPSHDYDQYNZCC-UHFFFAOYSA-N
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Patent
US08618150B2

Procedure details

A solution of compound 5-C (5.35 g, 16.7 mmol) in MeOH (75 mL), was heated at reflux for 6 hours. The solution was cooled to rt, and the solvent was evaporated in vacuo. The residue was dissolved in water and made basic with aqueous NaHCO3, to give a solid precipitate. The solid was collected by filtration, dissolved into EtOAc, and dried over sodium sulfate. The solvent was evaporated in vacuo to give compound 5-D as a pale pink solid (3.4 g, 92%). 1H-NMR (CDCl3): δ 7.82-7.86 (m, 1H), 7.64-7.68 (m, 1H), 7.15-719 (m, 1H), 4.47 (q, J=7.1 Hz, 2H), 2.78 (s, 3H), 1.46 (t, J=7.1 Hz, 3H); MS: m/z 223.0 (MH+)
Name
compound 5-C
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][N+:4]=1[CH:10]([C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:11]>CO>[F:9][C:6]1[CH:7]=[CH:8][C:3]2[N:4]([C:10]([CH3:11])=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:2]=2)[CH:5]=1 |f:0.1|

Inputs

Step One
Name
compound 5-C
Quantity
5.35 g
Type
reactant
Smiles
[Br-].NC1=[N+](C=C(C=C1)F)C(C)C(C(=O)OCC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
to give a solid precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give compound 5-D as a pale pink solid (3.4 g, 92%)

Outcomes

Product
Name
Type
Smiles
FC=1C=CC=2N(C1)C(=C(N2)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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